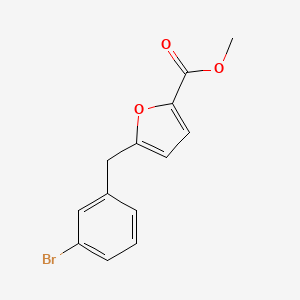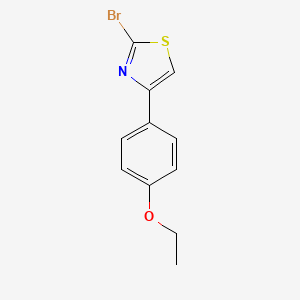
Methyl 5-(3-bromobenzyl)-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(3-bromobenzyl)-2-furoate de méthyle est un composé organique de formule moléculaire C12H11BrO3. Il se caractérise par un cycle furanne substitué par un groupe ester méthylique en position 2 et un groupe 3-bromobenzyl en position 5.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du 5-(3-bromobenzyl)-2-furoate de méthyle implique généralement les étapes suivantes :
Matières Premières : La synthèse commence avec l'acide 2-furoïque et le bromure de 3-bromobenzyl, tous deux disponibles commercialement.
Estérification : L'acide 2-furoïque est d'abord estérifié pour former le 2-furoate de méthyle. Cette réaction est réalisée en faisant réagir l'acide 2-furoïque avec du méthanol en présence d'un catalyseur acide fort tel que l'acide sulfurique.
Réaction de Substitution : Le 2-furoate de méthyle est ensuite soumis à une réaction de substitution nucléophile avec le bromure de 3-bromobenzyl en présence d'une base telle que le carbonate de potassium. Cela conduit à la formation du 5-(3-bromobenzyl)-2-furoate de méthyle.
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques du 5-(3-bromobenzyl)-2-furoate de méthyle ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour des rendements et une pureté plus élevés, l'utilisation de réacteurs à flux continu et l'emploi de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de Réactions : Le 5-(3-bromobenzyl)-2-furoate de méthyle peut subir diverses réactions chimiques, notamment :
Substitution Nucléophile : L'atome de brome dans le groupe 3-bromobenzyl peut être remplacé par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation : Le cycle furanne peut être oxydé pour former des dérivés d'acide furanne-2,5-dicarboxylique.
Réduction : Le groupe ester peut être réduit en l'alcool correspondant à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et Conditions Communs :
Substitution Nucléophile : Réactifs tels que l'azoture de sodium ou le thiocyanate de potassium dans des solvants aprotiques polaires (par exemple, DMF) à des températures élevées.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre ou le tétrahydrofurane.
Produits Principaux :
Substitution Nucléophile : Dérivés benzyliques substitués.
Oxydation : Dérivés d'acide furanne-2,5-dicarboxylique.
Réduction : Dérivés d'alcool benzylique.
4. Applications de Recherche Scientifique
Le 5-(3-bromobenzyl)-2-furoate de méthyle a plusieurs applications dans la recherche scientifique :
Synthèse Organique : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.
Chimie Médicinale : La structure du composé permet des modifications qui peuvent conduire à la découverte de nouveaux médicaments aux effets thérapeutiques potentiels.
Science des Matériaux : Il peut être utilisé dans la synthèse de polymères et d'autres matériaux aux propriétés spécifiques.
Études Biologiques : Les chercheurs l'utilisent pour étudier les interactions des dérivés du furanne avec les systèmes biologiques, ce qui peut fournir des informations sur leur potentiel en tant que composés bioactifs.
5. Mécanisme d'Action
Le mécanisme d'action du 5-(3-bromobenzyl)-2-furoate de méthyle dépend de son application spécifique. En chimie médicinale, par exemple, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs. Le groupe bromobenzyl peut améliorer l'affinité de liaison par liaison halogène, tandis que le cycle furanne peut participer à des interactions π-π avec les acides aminés aromatiques des protéines. Le groupe ester peut subir une hydrolyse pour libérer des métabolites actifs qui exercent des effets biologiques.
Composés Similaires :
5-(2-bromobenzyl)-2-furoate de méthyle : Structure similaire mais avec l'atome de brome en position 2 du groupe benzyl.
5-(3-chlorobenzyl)-2-furoate de méthyle : Structure similaire mais avec un atome de chlore au lieu de brome.
5-(3-bromophényl)-2-furoate de méthyle : Structure similaire mais avec un groupe phényle au lieu d'un groupe benzyl.
Comparaison :
Unicité : Le 5-(3-bromobenzyl)-2-furoate de méthyle est unique en raison du positionnement spécifique de l'atome de brome, qui peut influencer sa réactivité et ses interactions avec d'autres molécules. La présence de l'atome de brome peut améliorer la capacité du composé à participer à des liaisons halogènes, ce qui est important en chimie médicinale pour améliorer les interactions médicament-récepteur.
Réactivité : Comparé à son analogue chloré, le composé bromé peut présenter des schémas de réactivité différents en raison du rayon atomique plus grand et de l'électronégativité différente du brome.
Applications De Recherche Scientifique
Methyl 5-(3-bromobenzyl)-2-furoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study the interactions of furan derivatives with biological systems, which can provide insights into their potential as bioactive compounds.
Mécanisme D'action
The mechanism of action of Methyl 5-(3-bromobenzyl)-2-furoate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Methyl 5-(2-bromobenzyl)-2-furoate: Similar structure but with the bromine atom at the 2-position of the benzyl group.
Methyl 5-(3-chlorobenzyl)-2-furoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(3-bromophenyl)-2-furoate: Similar structure but with a phenyl group instead of a benzyl group.
Comparison:
Uniqueness: Methyl 5-(3-bromobenzyl)-2-furoate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for improving drug-receptor interactions.
Reactivity: Compared to its chlorinated analog, the brominated compound may exhibit different reactivity patterns due to the larger atomic radius and different electronegativity of bromine.
Propriétés
Formule moléculaire |
C13H11BrO3 |
|---|---|
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
methyl 5-[(3-bromophenyl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-16-13(15)12-6-5-11(17-12)8-9-3-2-4-10(14)7-9/h2-7H,8H2,1H3 |
Clé InChI |
AKFJHXGNFFXCDY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)CC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)

![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)
![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)

![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)



![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)
